molecular formula C33H28N2O4 B8179451 N-Fmoc-1-benzyl-L-tryptophan

N-Fmoc-1-benzyl-L-tryptophan

Cat. No.: B8179451
M. Wt: 516.6 g/mol
InChI Key: YFSOZSPCWKSBMM-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-1-benzyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyl group attached to the tryptophan enhances its hydrophobicity, making it useful in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-benzyl-L-tryptophan typically involves the protection of the amino group of 1-benzyl-L-tryptophan with the Fmoc group. This can be achieved by reacting 1-benzyl-L-tryptophan with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large quantities of reagents, making the process more efficient and reproducible .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-1-benzyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Fmoc-1-benzyl-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization . The benzyl group enhances the hydrophobic interactions within the peptide, contributing to its stability and bioactivity .

Properties

IUPAC Name

(2S)-3-(1-benzylindol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O4/c36-32(37)30(18-23-20-35(19-22-10-2-1-3-11-22)31-17-9-8-12-24(23)31)34-33(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,20,29-30H,18-19,21H2,(H,34,38)(H,36,37)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSOZSPCWKSBMM-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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